9-Bromo-1,2,3,4-tetrahydroacridine

Description

BenchChem offers high-quality 9-Bromo-1,2,3,4-tetrahydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-1,2,3,4-tetrahydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.

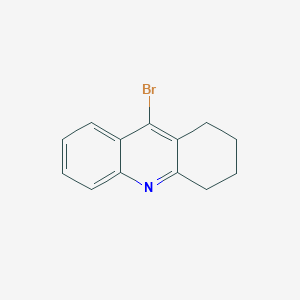

Structure

3D Structure

Properties

IUPAC Name |

9-bromo-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPQYDJYNNEYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480089 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337915-93-2 | |

| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 9-Bromo-1,2,3,4-tetrahydroacridine

This guide provides an in-depth technical analysis of 9-Bromo-1,2,3,4-tetrahydroacridine (9-Br-THA) , a critical intermediate in the synthesis of cholinesterase inhibitors such as Tacrine.

Introduction & Pharmacophore Significance

9-Bromo-1,2,3,4-tetrahydroacridine is a halogenated tricyclic heterocycle serving as a high-value electrophilic scaffold in medicinal chemistry. It is primarily utilized as the precursor for Tacrine (Cognex) and its derivatives—the first class of acetylcholinesterase (AChE) inhibitors approved for Alzheimer’s disease.

While the 9-chloro analogue is more commercially common due to the lower cost of POCl

Chemical Structure & Properties

Structural Architecture

The molecule consists of a planar quinoline ring fused to a saturated cyclohexene ring. The bromine atom at position 9 is activated by the electron-deficient pyridine nitrogen in the acridine core.

| Feature | Description |

| IUPAC Name | 9-Bromo-1,2,3,4-tetrahydroacridine |

| Molecular Formula | C |

| Molecular Weight | 262.15 g/mol |

| CAS Number | 337915-93-2 (Base) |

| Physical State | Crystalline Solid |

| Solubility | Soluble in CHCl |

| LogP (Predicted) | ~4.5 (Highly Lipophilic) |

Spectroscopic Profile (Typical)

-

H NMR (CDCl

-

Aromatic Region:

8.1–7.5 ppm (4H, m, Acridine protons H5–H8). -

Aliphatic Region:

3.2–3.0 ppm (4H, m, C1/C4 benzylic protons);

-

-

MS (ESI+):

262/264 [M+H]

Synthesis & Production Protocols

Synthetic Route: The PBr Cyclization

Unlike the chloro-derivative which uses POCl

Reaction Scheme (Graphviz)

Caption: Synthesis of 9-Br-THA via acridanone intermediate using PBr3.

Experimental Protocol

Step 1: Formation of Acridanone

-

Reflux anthranilic acid (1.0 eq) and cyclohexanone (1.2 eq) in xylene with a Dean-Stark trap to remove water.

-

The product, 1,2,3,4-tetrahydro-9-acridanone, precipitates upon cooling. Filter and wash with hexane.

Step 2: Bromination to 9-Br-THA

-

Setup: Dry 2-neck round bottom flask under N

atmosphere. -

Reagents: Suspend 1,2,3,4-tetrahydro-9-acridanone (10 mmol) in anhydrous 1,2-dichloroethane or neat.

-

Addition: Carefully add PBr

(1.5 eq) dropwise. Caution: Exothermic. -

Reaction: Reflux at 80–100°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

-

Workup: Cool to 0°C. Quench slowly with ice-water. Basify with saturated NaHCO

to pH 8. -

Extraction: Extract with DCM (3x). Dry organic layer over MgSO

and concentrate. -

Purification: Recrystallize from pentane/ether or purify via flash chromatography (Silica, 0-10% EtOAc in Hexane).

Reactivity & Functionalization

The core utility of 9-Br-THA lies in its reactivity toward amines. The reaction proceeds via an Addition-Elimination (

Nucleophilic Substitution Mechanism

The protonated acridine nitrogen (formed in situ or by acid catalysis) increases the electrophilicity at C9. The amine attacks C9, forming a Meisenheimer-like complex, followed by the expulsion of the bromide ion.

Caption: SnAr mechanism for the displacement of Bromine by amines.

Comparative Reactivity: Br vs. Cl

| Parameter | 9-Bromo-THA | 9-Chloro-THA |

| Leaving Group Ability | High (Weak C-Br bond) | Moderate (Stronger C-Cl bond) |

| Reaction Temp | Can proceed at 80–100°C | Typically requires 120–140°C (Phenol melt) |

| Yield with Bulky Amines | Higher (Less forcing conditions) | Lower (Decomposition risk) |

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Acridine Toxicity: Acridines are DNA intercalators.[2] Handle as a potential mutagen.

-

Storage: Store in a cool, dry place under inert gas. Light sensitive (protect from direct light to prevent photodebromination).

References

-

Synthesis of Acridines: The Chemistry of Heterocyclic Compounds, Acridines, Vol 9. Edited by R. M.[3] Acheson. John Wiley & Sons.

-

Tacrine Analogue SAR: Recanatini, M., et al. "SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors." Journal of Medicinal Chemistry 43.10 (2000): 2007-2018.

-

PBr3 Bromination Method: Smetanin, N.V., et al. "Functionalization of N-arylmaleimides by sp3 C–H bonds of hydroacridines." Journal of Enzyme Inhibition and Medicinal Chemistry (2023).[4]

Sources

9-Bromo-1,2,3,4-tetrahydroacridine: Physicochemical Profiling, Synthesis, and Pharmacological Potential

Executive Summary

The development of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's Disease (AD), heavily relies on the structural modification of proven pharmacophores. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first FDA-approved acetylcholinesterase (AChE) inhibitor for AD, but its clinical utility was severely limited by hepatotoxicity. 9-Bromo-1,2,3,4-tetrahydroacridine has emerged as a critical halogenated intermediate and a bioactive scaffold in its own right. The substitution of a primary amine with a bromine atom at the 9-position fundamentally alters the molecule's lipophilicity, electronic distribution, and receptor-binding profile, offering a compelling pathway for synthesizing safer, highly selective cholinesterase inhibitors.

This technical guide provides a comprehensive analysis of 9-Bromo-1,2,3,4-tetrahydroacridine, detailing its core physicochemical properties, in silico pharmacological targets, and a validated, step-by-step synthetic methodology.

Physicochemical Baseline & Structural Data

Understanding the baseline properties of 9-Bromo-1,2,3,4-tetrahydroacridine is essential for downstream assay development and formulation. The incorporation of the heavy bromine atom increases the molecular weight and polarizability compared to its chlorinated or aminated analogs, directly influencing its blood-brain barrier (BBB) permeability.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Clinical/Chemical Significance |

| CAS Number | 1[1] | Primary registry identifier for procurement and safety tracking. |

| Molecular Formula | C13H12BrN[1] | Dictates the stoichiometric ratios required for cross-coupling reactions. |

| Molecular Weight | 262.1451 g/mol [1] | Optimal for small-molecule CNS drug design (Lipinski's Rule of 5 compliant). |

| SMILES String | BrC1=C2CCCCC2=NC2=CC=CC=C12[1] | Utilized for in silico molecular docking and QSAR modeling. |

| Structural Motif | Halogenated Tetrahydroacridine | Provides a rigid planar aromatic system ideal for |

Pharmacological Significance & Target Pathways

Recent in silico profiling has illuminated the distinct biological activity of bromo-derivatives of hydroacridines. While traditional tacrine derivatives non-selectively target AChE, the 9-bromo substitution shifts the binding affinity landscape.

According to predictive modeling, 9-Bromo-1,2,3,4-tetrahydroacridine demonstrates a high binding probability (90.4% - 98.2%) to butyrylcholinesterase (BChE) [2]. In advanced stages of Alzheimer's disease, BChE levels rise and take over cholinergic regulation, making BChE-selective inhibitors highly desirable. Furthermore, the molecule shows significant predicted binding to transcription factor 1-

Crucially, the bromo-substitution mitigates the severe acute toxicity associated with the parent tacrine molecule. The estimated oral

Pharmacological targeting pathways of 9-Bromo-1,2,3,4-tetrahydroacridine.

Table 2: Comparative Toxicity Profile

| Compound | Oral | Primary Toxicity Concern |

| Tacrine | ~40 mg/kg[2] | Severe hepatotoxicity, elevated transaminases. |

| 9-Bromo-1,2,3,4-tetrahydroacridine | ~565.3 mg/kg[2] | Significantly reduced acute toxicity; safer intermediate. |

Synthesis Methodology & Experimental Protocols

The synthesis of 9-halo-tetrahydroacridines is traditionally achieved via a modified Friedländer condensation. To synthesize the 9-bromo derivative, anthranilic acid and cyclohexanone are reacted in the presence of phosphorus oxybromide (

Causality of Reagent Selection

-

as a Dual-Agent:

-

Neutralization: The reaction generates highly acidic phosphoric and hydrobromic acid byproducts. Quenching with a mild base like 10% aqueous

Step-by-Step Protocol

Reagents Required:

-

Anthranilic acid (1.0 equivalent)

-

Cyclohexanone (1.1 equivalents)

-

Phosphorus oxybromide (

) (5.0 - 6.0 equivalents) -

Ethyl acetate (EtOAc)

-

10% aqueous Potassium Carbonate (

)

Procedure:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthranilic acid (e.g., 5.00 g, 36.5 mmol) and cyclohexanone (4.0 mL, 38.6 mmol).

-

Halogenation Initiation: Cool the flask to 0 °C using an ice bath. Carefully and slowly add

(approx. 215 mmol). Self-Validation Check: The reaction is highly exothermic and evolves HBr gas; addition must be controlled to prevent thermal runaway and ensure the intermediate does not degrade. -

Cyclization and Reflux: Remove the ice bath and heat the mixture to reflux (approx. 120 °C) for 2 hours. The mixture will turn into a dark, viscous solution as the cyclization and bromination reach completion.

-

Quenching: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess volatile phosphorus compounds.

-

Neutralization and Extraction: Dilute the resulting slurry with EtOAc (100 mL). Slowly add 10% aq.

until the aqueous layer reaches a pH of ~8. Self-Validation Check: Effervescence ( -

Purification: Separate the organic layer, wash with brine, and dry over anhydrous

. Evaporate the solvent and purify the crude residue via flash column chromatography (Silica gel; Hexane:EtOAc gradient) to yield 9-Bromo-1,2,3,4-tetrahydroacridine as a solid.

Step-by-step synthesis workflow for 9-Bromo-1,2,3,4-tetrahydroacridine.

Conclusion

9-Bromo-1,2,3,4-tetrahydroacridine represents a highly valuable scaffold in medicinal chemistry. By acting as a less toxic, highly modifiable analog of tacrine, it opens up new avenues for synthesizing hybrid molecules (such as OA-tacrine hybrids) aimed at combating Alzheimer's disease. Its straightforward synthesis via

References

- A2B Chem. "337915-93-2 | 9-Bromo-1,2,3,4-tetrahydroacridine".

- Ukrainian Chemistry Journal. "IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES".

- The Royal Society of Chemistry. "Supporting Information: Tacrine-mefenamic acid hybrids for inhibition of acetylcholinesterase" (Synthesis methodology adapted from 9-chloro analogs).

Sources

The Role of 9-Bromo-1,2,3,4-tetrahydroacridine in the Synthesis of Multi-Target-Directed Ligands: A Technical Guide

Executive Summary

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first acetylcholinesterase (AChE) inhibitor approved by the FDA for the treatment of Alzheimer’s disease (AD). Despite its eventual withdrawal due to hepatotoxicity, the tetrahydroacridine scaffold remains one of the most privileged structures in medicinal chemistry for developing Multi-Target-Directed Ligands (MTDLs)[1].

To functionalize the tacrine core and create these hybrid molecules, halogenated intermediates are essential. While 9-chloro-1,2,3,4-tetrahydroacridine is historically common, 9-bromo-1,2,3,4-tetrahydroacridine has emerged as a highly strategic intermediate[2]. The bromine atom at the C9 position acts as a superior, softer leaving group, providing distinct kinetic advantages during Nucleophilic Aromatic Substitution (SNAr) reactions. This guide details the mechanistic rationale, synthesis protocols, and downstream applications of 9-bromo-1,2,3,4-tetrahydroacridine in modern drug discovery.

Mechanistic Rationale: The Advantage of the 9-Bromo Scaffold

The synthesis of tacrine hybrids (e.g., tacrine-trolox, tacrine-coumarin, or tacrine-oleanolic acid hybrids) relies on attaching a linker—typically an alkyldiamine—to the C9 position of the acridine ring[3][4].

Leaving Group Kinetics and SNAr

The functionalization of the tetrahydroacridine core proceeds via an SNAr mechanism. The C9 position is highly electron-deficient due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen.

-

Why Bromine? Bromide is a larger, more polarizable (softer) leaving group compared to chloride. In SNAr reactions involving softer nucleophiles (such as long-chain aliphatic diamines) or under specific solvent-free/melt conditions, the 9-bromo intermediate can lower the activation energy of the transition state during the formation of the Meisenheimer complex.

-

Imino-Enamine Tautomerism: The reactivity of 9-bromo-1,2,3,4-tetrahydroacridine is further influenced by its imino-enamine tautomerism, which allows the sp3-hybridized carbon to participate in catalyst-free, atom-economic aza-ene reactions[5].

In Silico Profiling and Toxicity

Recent computational studies on bromo-derivatives of hydroacridines highlight 9-bromo-1,2,3,4-tetrahydroacridine as a highly promising scaffold. In silico predictions indicate high binding probabilities (90.4%–98.2%) to butyrylcholinesterase (BuChE) and DNA-lyase[2]. Furthermore, structural modifications utilizing this intermediate have been shown to significantly reduce the inherent hepatotoxicity of the parent tacrine molecule[6].

Experimental Workflows & Methodologies

The generation of MTDLs from 9-bromo-1,2,3,4-tetrahydroacridine is a two-phase process: the synthesis of the halogenated core, followed by amination.

Workflow 1: Two-step synthesis of the 9-bromo-1,2,3,4-tetrahydroacridine intermediate.

Protocol 1: Synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine

This protocol utilizes phosphorus tribromide (POBr₃) to convert the spiro/oxo intermediate into the active bromo-acridine.

-

Condensation: In a round-bottom flask, combine 1.0 equivalent of anthranilic acid and 1.1 equivalents of cyclohexanone. Heat the mixture neat (or in toluene with a Dean-Stark trap) to 180 °C until the formation of the spiro intermediate (9-oxo-1,2,3,4-tetrahydroacridine) is complete (monitored via TLC).

-

Bromination: Cool the reaction vessel to 0 °C in an ice bath. Carefully add an excess of POBr₃ (approx. 5-6 equivalents) dropwise. Causality note: POBr₃ acts as both the brominating agent and the dehydrating solvent, driving the equilibrium toward the halogenated product.

-

Reflux: Heat the mixture under reflux for 2 hours.

-

Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the resulting slurry with ethyl acetate and slowly neutralize with a 10% aqueous K₂CO₃ solution to prevent hydrolysis of the newly formed C-Br bond.

-

Purification: Extract the organic layer, dry over anhydrous MgSO₄, and purify via flash column chromatography to yield 9-bromo-1,2,3,4-tetrahydroacridine.

Protocol 2: SNAr Amination to Form Tacrine Linkers

To build MTDLs, the bromo group is displaced by an alkyldiamine (e.g., 1,6-hexanediamine)[7].

-

Reaction Setup: Dissolve 1.0 equivalent of 9-bromo-1,2,3,4-tetrahydroacridine in phenol (approx. 4.5 equivalents). Causality note: Phenol is critical here. It acts as a solvent and a weak acid catalyst. It protonates the acridine nitrogen, drastically increasing the electrophilicity of the C9 carbon, thereby facilitating the nucleophilic attack of the amine.

-

Amine Addition: Add 2.0 to 3.0 equivalents of the desired diamine (e.g., 1,6-hexanediamine) and a catalytic amount of sodium iodide (NaI) to promote in-situ halogen exchange, further accelerating the reaction.

-

Heating: Heat the mixture to 160–180 °C for 3 to 8 hours.

-

Workup: Cool the mixture, dilute with dichloromethane (DCM), and wash extensively with 10% aqueous KOH to remove the phenol.

-

Isolation: Concentrate the organic layer to obtain the brown oil diamine intermediate, which is now ready for coupling with secondary pharmacophores (e.g., Oleanolic acid, Trolox, or Coumarin)[3][4].

Workflow 2: Generation of MTDLs via SNAr amination of the 9-bromo intermediate.

Biological Activity & Quantitative Data

The ultimate goal of utilizing 9-bromo-1,2,3,4-tetrahydroacridine is to synthesize MTDLs that outperform monomeric tacrine in both efficacy and safety. By linking the tacrine core to other active moieties, researchers achieve dual inhibition of AChE and BuChE, alongside secondary benefits like antioxidant activity or Aβ aggregation inhibition[6][8].

The table below summarizes the inhibitory concentrations (IC₅₀) of various tacrine hybrids synthesized via halogenated intermediates against electric eel AChE (eeAChE) and equine serum BuChE (eqBuChE).

Table 1: Cholinesterase Inhibitory Activity of Tacrine Hybrids

| Compound / Hybrid Type | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Key Secondary Target / Benefit |

| Tacrine (Reference) | 105.8 | 8.5 | 0.08 | N/A (High Hepatotoxicity) |

| Bis-tacrine | ~10.0 | >100.0 | >10.0 | Enhanced CAS/PAS binding |

| Tacrine-Propargylamine (3b) | 11.2 | 83.5 | 7.45 | Lower hepatotoxicity[6] |

| Tacrine-Trolox (8d) | 49.3 | Not reported | - | Free radical scavenging[3] |

| OA-Tacrine Hybrid (D4) | 0.18 | Not reported | - | Low neurotoxicity[4] |

| Phosphorylated Tacrine (13) | 23.5 | 1.97 | 0.08 | High BuChE affinity[7] |

Data synthesized from in vitro enzymatic assays using Ellman's method[3][4][6][7].

Conclusion

9-Bromo-1,2,3,4-tetrahydroacridine is a cornerstone intermediate in the rational design of anti-Alzheimer's therapeutics. Its specific halogenation profile provides distinct kinetic advantages during SNAr amination, allowing for the efficient attachment of diverse alkyl linkers. By mastering the synthesis and reactivity of this intermediate, drug development professionals can construct highly potent, multi-target-directed ligands that address the complex, multifactorial pathogenesis of neurodegenerative diseases while mitigating the historical toxicity associated with the tacrine pharmacophore.

References

-

Title: Design and Synthesis of Tacrine–Coumarin Hybrids via Click Chemistry as Multifunctional Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease Source: MDPI (Molecules) URL: [Link]

-

Title: Tacrine, Trolox and Tryptoline as Lead Compounds for the Design and Synthesis of Multi-target Agents for Alzheimer's Disease Therapy Source: The Open Medicinal Chemistry Journal URL: [Link]

-

Title: IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES Source: Ukrainian Chemistry Journal URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease Source: Taylor & Francis URL: [Link]

-

Title: Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity Source: Semantic Scholar / Bioorganic Chemistry URL: [Link]

-

Title: Tacrine–propargylamine derivatives with improved acetylcholinesterase inhibitory activity and lower hepatotoxicity Source: Taylor & Francis URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ucj.org.ua [ucj.org.ua]

- 3. Tacrine, Trolox and Tryptoline as Lead Compounds for the Design and Synthesis of Multi-target Agents for Alzheimer’s Disease Therapy [openmedicinalchemistryjournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. udhtu.edu.ua [udhtu.edu.ua]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Halogenated Tetrahydroacridine Precursors in Tacrine Analogue Synthesis

Topic: Difference between 9-Bromo and 9-Chloro-1,2,3,4-tetrahydroacridine precursors Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the development of acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease, 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) and 9-bromo-1,2,3,4-tetrahydroacridine (9-Br-THA) serve as the critical electrophilic scaffolds. While the 9-chloro variant is the industrial standard due to the cost-efficiency of phosphorus oxychloride (

This guide analyzes the physicochemical and synthetic divergences between these two precursors, providing validated protocols for their preparation and strategic criteria for their selection in drug discovery campaigns.

Physicochemical Foundations: The Carbon-Halogen Bond

The utility of these precursors rests entirely on the lability of the C(9)-X bond. Understanding the electronic and steric environment at the 9-position is prerequisite to optimizing substitution yields.

Bond Dissociation Energy (BDE) & Leaving Group Ability

The 1,2,3,4-tetrahydroacridine core is an electron-deficient heteroaromatic system. The nitrogen at position 10 withdraws electron density, activating the 9-position for nucleophilic attack.

| Property | 9-Chloro-THA | 9-Bromo-THA | Impact on Synthesis |

| Bond Length (C-X) | ~1.74 Å | ~1.89 Å | Longer bond = weaker overlap (C-Br). |

| Bond Dissociation Energy | ~327–400 kJ/mol | ~276–285 kJ/mol | C-Br breaks more easily; lower activation energy ( |

| Leaving Group Ability | Good ( | Excellent ( | Bromide is a weaker base (conj.[1] acid |

| Steric Radius (Van der Waals) | 1.75 Å | 1.85 Å | Bromine is bulkier, potentially hindering attack by massive nucleophiles, though electronic effects usually dominate.[1] |

Mechanistic Visualization

The following diagram illustrates the activation of the acridine core and the steric environment faced by incoming amine nucleophiles.

Figure 1: Electronic activation of the tetrahydroacridine scaffold.[1] The N(10) atom pulls density from C(9), making it susceptible to nucleophilic attack.[1] The C-Br bond (weaker) facilitates faster expulsion of the leaving group compared to C-Cl.[2]

Synthetic Pathways: Preparation of Precursors

Both precursors are synthesized from 1,2,3,4-tetrahydroacridin-9(10H)-one . The choice of halogenating agent determines the final product.

Pre-requisite: The Acridinone Intermediate

-

Reagents: Anthranilic acid + Cyclohexanone.

-

Conditions: Dean-Stark trap reflux (toluene/xylene) or neat heating (

).[1] -

Product: 1,2,3,4-tetrahydroacridin-9(10H)-one.

Protocol A: Synthesis of 9-Chloro-THA

Reagent: Phosphorus Oxychloride (

-

Setup: Charge a round-bottom flask with 1,2,3,4-tetrahydroacridin-9(10H)-one (2.0 g, 10 mmol).

-

Addition: Add

(10 mL) carefully. Caution: -

Reaction: Reflux at

for 2–3 hours. The suspension will clear as the chloro-imidate forms. -

Quenching (Critical): Cool to

. Pour the mixture slowly onto crushed ice/ammonia ( -

Isolation: Filter the off-white solid, wash with water, and dry.

-

Yield: Typically 85–95%.

Protocol B: Synthesis of 9-Bromo-THA

Reagent: Phosphorus Oxybromide (

-

Setup: Charge flask with 1,2,3,4-tetrahydroacridin-9(10H)-one (2.0 g, 10 mmol) and anhydrous toluene or chloroform (20 mL).

-

Addition: Add

(3.5 g, ~1.2 eq) in portions. -

Reaction: Heat to reflux (

for toluene). Reaction times are often shorter (1–2 hours) than the chloro-variant due to higher reactivity of the phosphorus-bromide intermediate. -

Quenching: Cool to RT. Pour into ice/saturated

. Avoid strong hydroxides if the product shows hydrolytic instability, though THA cores are generally robust. -

Isolation: Extract with Dichloromethane (DCM), dry over

, and concentrate. -

Yield: Typically 75–85% (slightly lower due to higher sensitivity).

Reactivity & Kinetics: The Advantage

The primary application of these precursors is coupling with diamines to create Tacrine hybrids.

Reaction Workflow

The substitution reaction generally follows a second-order rate law:

Figure 2: Synthetic workflow comparing the processing conditions for Chloro vs. Bromo precursors. Note the milder coupling conditions accessible via the Bromo route.

Comparative Kinetics Data

The following table summarizes the reaction conditions required to displace the halogen with a primary alkyl amine (e.g., 1,6-diaminohexane).

| Parameter | 9-Chloro-THA Route | 9-Bromo-THA Route |

| Solvent | 1-Pentanol or Phenol (melt) | Acetonitrile, THF, or Ethanol |

| Temperature | ||

| Catalyst | NaI (Finkelstein in situ) often added | Usually None required |

| Reaction Time | 6–12 Hours | 1–4 Hours |

| Side Reactions | Thermal decomposition of sensitive amines | Hydrolysis if water is present |

Key Insight: The 9-Chloro derivative often requires "forcing" conditions (high boiling solvents like pentanol).[1] If your amine linker contains thermally sensitive groups (e.g., esters, certain peptides), the 9-Bromo precursor is mandatory to allow reaction at temperatures below

Strategic Selection: When to Use Which?

Use 9-Chloro-THA When:

-

Scale-up is required:

is significantly cheaper than -

The amine is robust: If the linker is a simple alkyl chain that can withstand

, the chloro route is more economical. -

Stability is a concern: The chloro-intermediate can be stored on the shelf for months without significant degradation.

Use 9-Bromo-THA When:

-

Sensitive Linkers: You are synthesizing hybrids with fragile moieties (e.g., ester-linked antioxidant conjugates).[1]

-

Low Boiling Solvents: You are restricted to using THF or DCM due to solubility issues of the amine.

-

Library Synthesis: You need fast reaction times (high throughput) and want to avoid the difficult workup of high-boiling solvents like pentanol.

References

-

Recanatini, M., et al. (2000).[1] "SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues." Journal of Medicinal Chemistry.

-

Hu, J., et al. (2023).[1] "Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

-

BenchChem Technical Data. (2025). "Comparative Reactivity of Bromo vs. Chloro Derivatives." [1]

-

PubChem Compound Summary. (2025). "9-Chloro-1,2,3,4-tetrahydroacridine."[3] [1]

-

Gronert, S. (2022).[1] "Bond Dissociation Energies and Halogen Reactivity." Chemistry LibreTexts.

Sources

- 1. Synthesis, crystal structure, Hirshfeld surface analysis and energy framework calculations of trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 9-Chloro-1,2,3,4-tetrahydroacridine | C13H12ClN | CID 21495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Reactivity of 9-Bromo-1,2,3,4-tetrahydroacridine

[1]

Executive Summary & Chemical Context

9-Bromo-1,2,3,4-tetrahydroacridine (9-Bromo-THA) is a high-reactivity electrophilic intermediate primarily employed in the synthesis of Tacrine (Cognex) and novel acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease research.[1]

Unlike its parent compound Tacrine, which is an amine, 9-Bromo-THA functions as an imidoyl halide analog .[1] It possesses a labile bromine atom at the 9-position, making it highly susceptible to nucleophilic attack.[1] This reactivity profile dictates its safety classification: it is not merely toxic but corrosive and moisture-sensitive , capable of releasing hydrogen bromide (HBr) gas upon contact with ambient humidity.[1]

Chemical Identity

| Property | Data |

| Chemical Name | 9-Bromo-1,2,3,4-tetrahydroacridine |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol |

| Structural Class | Heterocyclic Aromatic / Imidoyl Halide |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DCM, Chloroform, THF; Decomposes in Water/Alcohols |

Hazard Identification (Virtual SDS Analysis)

Note: As a specialized research intermediate, specific GHS data may vary by supplier. The following classification is derived from functional group reactivity (9-haloacridines) and structural homology.

GHS Classification[1][5]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects due to DNA intercalation potential of the acridine scaffold).[1]

Mechanistic Toxicology

-

Alkylating Potential: The C9-Bromine bond is polarized.[1] Upon contact with biological nucleophiles (DNA bases, proteins), it can form covalent bonds, leading to cytotoxicity.[1]

-

Hydrolysis Hazard:

Inhalation of dust introduces the compound to mucous membranes, where hydrolysis generates hydrobromic acid in situ, causing delayed but severe chemical burns.[1]

Storage & Stability Protocols

The "Dry-Cold" Standard: Experimental failure often stems from using degraded starting material.[1] 9-Bromo-THA degrades into the inert 9-acridinone (1,2,3,4-tetrahydroacridin-9(10H)-one) if mishandled.[1]

-

Temperature: Store at -20°C .

-

Atmosphere: Strictly under Argon or Nitrogen .[1]

-

Container: Amber glass with a PTFE-lined septum cap.[1]

-

Visual QC: If the solid turns from bright yellow/orange to a dull pale beige, hydrolysis has likely occurred.[1] Verify purity via TLC (eluent: 5% MeOH in DCM) before use.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE)[1]

-

Respiratory: N95 minimum; P100/Organic Vapor cartridge recommended if handling >500mg outside a glovebox.[1]

-

Dermal: Double-gloving is mandatory.[1]

Engineering Controls

All manipulations involving the solid or concentrated solutions must occur within a certified chemical fume hood or a glovebox .[1]

Workflow Visualization: Handling Decision Matrix

Caption: Decision matrix for handling 9-Bromo-THA, emphasizing moisture avoidance to prevent HBr release.

Synthesis Application: The S_NAr Pathway

The primary utility of 9-Bromo-THA is the synthesis of Tacrine derivatives via Nucleophilic Aromatic Substitution (S_NAr) .[1]

Experimental Protocol (Standardized)

Goal: Synthesis of a Tacrine Analogue (e.g., 9-alkylamino-1,2,3,4-tetrahydroacridine).

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Reagents:

-

Reaction:

-

Workup:

Reaction Mechanism Diagram

Caption: Simplified S_NAr mechanism showing the displacement of the bromine atom by an amine nucleophile.

Emergency & First Aid Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1][4][5] Apply Calcium Gluconate gel if available.[1] | Neutralizes potential HF-like hydrofluoric acid burns (though this is HBr, gluconate is often standard for halide burns in synthesis labs) or standard alkaline treatment.[1] |

| Eye Contact | Rinse for 15 min. Do not use neutralization drops.[1] | Mechanical removal of corrosive particles is priority.[1] |

| Inhalation | Move to fresh air.[1][4][5][6] Administer Oxygen if breathing is labored.[1][5][6] | HBr gas causes pulmonary edema; immediate respiratory support is vital.[1] |

| Spill (<1g) | Cover with solid NaHCO₃ or lime.[1] Sweep into hazardous waste.[1] | Neutralizes the acid generated by hydrolysis.[1] |

References

-

Recanatini, M., et al. (2000).[1] "SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. (2021).[1] "Safety Data Sheet: 9-Bromoanthracene (Analogue)." Fisher Scientific.[1][5]

-

PubChem. (2025).[1] "Tacrine (Compound Summary)." National Library of Medicine.[1]

-

Kuca, K., et al. (2005).[1] "Synthesis of Tacrine Derivatives." Current Organic Chemistry. (General reference for synthetic methods cited in text).

Topic: Pharmacophore Mapping of 9-Bromo-1,2,3,4-tetrahydroacridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded exploration of pharmacophore mapping as a critical tool in the rational design of 9-Bromo-1,2,3,4-tetrahydroacridine derivatives. As compounds aimed at treating complex neurodegenerative disorders like Alzheimer's disease, a nuanced understanding of their structure-activity relationships is paramount. We will dissect the methodologies, the strategic reasoning behind their application, and their role in accelerating the discovery of novel therapeutics.

The Scientific Imperative: Targeting Alzheimer's with a Refined Scaffold

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline, memory loss, and neuronal degeneration.[1][2] A primary therapeutic strategy has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[3] The first-generation AChE inhibitor, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), validated this approach but was ultimately limited by issues of hepatotoxicity.[3][4]

This has led to extensive research on the tetrahydroacridine scaffold to develop safer and more potent agents. The introduction of a bromine atom, specifically at the 6 or 9-position, has emerged as a key modification. For instance, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine was designed based on QSAR models to enhance inhibitory activity.[5] The 9-bromo-1,2,3,4-tetrahydroacridine core, in particular, serves as a versatile platform for creating derivatives with predicted activity against targets like butyrylcholinesterase.[6] These compounds are not just simple inhibitors; they are being developed as multi-target directed ligands (MTDLs) that can simultaneously modulate various pathological pathways in AD, such as Aβ aggregation.[4][7][8]

The Strategic Core: Why Pharmacophore Mapping is Indispensable

Pharmacophore mapping is a foundational technique in computational drug design that identifies the essential 3D arrangement of chemical features a molecule needs to interact with a specific biological target and elicit a response.[9][10] It moves beyond the 2D chemical structure to define the spatial relationships of key interaction points. For the 9-Bromo-1,2,3,4-tetrahydroacridine series, this approach is not merely a procedural step but a strategic necessity for several reasons:

-

Decoding Structure-Activity Relationships (SAR): It provides a 3D explanation for why certain derivatives are highly active while others are not, linking specific chemical features to biological potency.[5]

-

Guiding Rational Lead Optimization: A validated pharmacophore model acts as a blueprint, guiding chemists to make targeted modifications that enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11][12]

-

Enabling Efficient Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly search vast compound libraries, identifying novel and diverse chemical scaffolds that fit the required interaction profile, thereby reducing the time and cost of discovery.[13][14]

A Dual-Pronged Methodological Framework

To build a robust and predictive pharmacophore model, a self-validating system employing both ligand-based and structure-based methods is the gold standard. This dual approach ensures the model is not only consistent with the known active ligands but also grounded in the physical reality of the target's binding site.

Ligand-Based Pharmacophore Modeling

This method is employed when the 3D structure of the target is unavailable or to identify the common chemical features shared by a set of structurally diverse active molecules.

Experimental Protocol: Ligand-Based Model Generation

-

Dataset Curation: Assemble a training set of 9-Bromo-1,2,3,4-tetrahydroacridine derivatives with a wide range of high-quality, consistently measured biological activities (e.g., IC₅₀ values for AChE inhibition). Include inactive compounds to help define features that are disallowed.

-

Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step, as the molecule's bioactive conformation (the shape it adopts when binding to the target) is not necessarily its lowest energy state.

-

Pharmacophoric Feature Identification: Define the potential interaction centers on each conformer. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY) regions, Aromatic Rings (RA), and Positive/Negative Ionizable centers.[15]

-

Hypothesis Generation: Computationally align the conformers of the active molecules to find common 3D arrangements of pharmacophoric features. This process generates multiple hypotheses, each representing a potential pharmacophore.

-

Scoring and Validation: Each hypothesis is scored based on how well it maps the features of the active compounds while excluding the inactive ones. The best hypothesis is then rigorously validated using a test set (a separate set of molecules not used in model generation) and statistical methods to assess its predictive power.[16][17][18]

Diagram: Ligand-Based Pharmacophore Workflow

Caption: A streamlined workflow for ligand-based pharmacophore model generation.

Structure-Based Pharmacophore Modeling

When high-resolution 3D structures of the target enzymes (e.g., human AChE or BChE from the Protein Data Bank) are available, this method provides unparalleled insight into the specific interactions required for binding.

Experimental Protocol: Structure-Based Model Generation

-

Target Preparation: Obtain the crystal structure of the target protein (e.g., AChE complexed with a known inhibitor). Prepare the structure by adding hydrogens, removing non-essential water molecules, and optimizing the hydrogen-bonding network.

-

Binding Site Definition: Identify the active site gorge of the enzyme. This is typically defined as the region within a specific radius (e.g., 6-10 Å) of the co-crystallized ligand.

-

Interaction Mapping: Analyze and map the key non-covalent interactions between the protein's active site residues and the ligand. This step generates a set of features that are complementary to the binding pocket.

-

Pharmacophore Hypothesis Generation: Convert the interaction map into a pharmacophore hypothesis. For example, a hydrogen bond with a serine residue generates an HBA or HBD feature, and proximity to a tryptophan residue generates an aromatic or hydrophobic feature.

-

Refinement and Validation: Refine the model by considering excluded volumes (regions of space occupied by the protein) and by docking a set of known active and inactive compounds to assess its ability to discriminate between them.

Diagram: Structure-Based Pharmacophore Workflow

Caption: A workflow for generating a pharmacophore model from a target structure.

Defining the Key Interaction Features

Through extensive research, including docking and SAR studies, a consensus pharmacophore for tetrahydroacridine-based cholinesterase inhibitors has been established. These derivatives typically extend along the active site gorge of the enzyme, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS).[19]

Table 1: Essential Pharmacophoric Features for Cholinesterase Inhibition

| Pharmacophoric Feature | Role in Binding to Acetylcholinesterase (AChE) | Causality & Experimental Insight |

| Aromatic System | Engages in crucial π-π stacking interactions with aromatic residues like Trp86 in the CAS.[20] | This interaction is fundamental for anchoring the core of the molecule deep within the enzyme's active site gorge. |

| Positive Ionizable Center | Forms a cation-π interaction with the same Trp86 residue.[20] | The protonated nitrogen of the tetrahydroacridine ring mimics the quaternary ammonium group of the natural substrate, acetylcholine. |

| Hydrophobic Groups | Makes van der Waals contacts with hydrophobic residues lining the gorge. | These interactions help to stabilize the ligand-protein complex and contribute favorably to the binding enthalpy. |

| Hydrogen Bond Acceptor/Donor | Can form hydrogen bonds with residues such as Tyr124 and Ser125.[20] | These directional interactions provide specificity and additional binding affinity. |

| 9-Bromo Substituent | Can form halogen bonds or other specific interactions, influencing the ligand's orientation and potentially its selectivity between AChE and BChE. | The position and nature of the halogen can fine-tune the electronic properties and steric fit of the entire scaffold within the binding pocket. |

Application: A Virtual Screening Cascade for Novel Hit Discovery

A validated pharmacophore model is a powerful tool for discovering new chemical entities. The following workflow outlines how it can be deployed to efficiently screen millions of compounds.

Diagram: Pharmacophore-Guided Virtual Screening Workflow

Caption: A hierarchical workflow for virtual screening to identify novel hits.

This multi-step process acts as a funnel, rapidly discarding compounds that do not match the 3D pharmacophore or have poor predicted drug-like properties, allowing researchers to focus experimental resources on a small number of highly promising candidates.

Conclusion and Future Perspectives

Pharmacophore mapping is an essential, logic-driven component in the modern drug discovery pipeline for 9-Bromo-1,2,3,4-tetrahydroacridine derivatives. It provides a crucial bridge between chemical structure and biological activity, enabling the rational design of superior drug candidates.

The future of this field lies in the development of more complex, multi-target pharmacophores. For Alzheimer's disease, this means creating models that not only capture the features for cholinesterase inhibition but also those required to inhibit Aβ peptide aggregation, modulate monoamine oxidase (MAO) activity, or exert neuroprotective effects.[21] By integrating these diverse biological goals into a single computational model, we can accelerate the discovery of next-generation, disease-modifying therapies for Alzheimer's disease.

References

-

Ansari, F., Ghasemi, J. B., & Niazi, A. (2020). Three Dimensional Quantitative Structure Activity Relationship and Pharmacophore Modeling of Tacrine Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Treatment. Medicinal Chemistry, 16(2), 155–168. Available at: [Link]

-

Ansari, F., Ghasemi, J. B., & Niazi, A. (2020). Three Dimensional Quantitative Structure Activity Relationship and Pharmacophore Modeling of Tacrine Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Treatment. PubMed. Available at: [Link]

-

Bentham Science Publishers. (2020). Three Dimensional Quantitative Structure Activity Relationship and Pharmacophore Modeling of Tacrine Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Treatment. Available at: [Link]

-

ResearchGate. (2020). (PDF) Three Dimensional Quantitative Structure Activity Relationship and Pharmacophore Modeling of Tacrine Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Treatment. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bajda, M., et al. (2015). Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

MDPI. (2024). Design, Synthesis and Molecular Modeling Study of Radiotracers Based on Tacrine and Its Derivatives for Study on Alzheimer's Disease and Its Early Diagnosis. Available at: [Link]

-

Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]

-

Ukrainian Chemistry Journal. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Available at: [Link]

-

ResearchGate. (2024). Computer-aided Drug Design for Alzheimer's Disease: Recent Advancements and Future Perspectives. Available at: [Link]

-

El-Gamal, M. I., et al. (2024). Computational Approaches for Multitarget Drug Design in Alzheimer's Disease: A Comprehensive Review. PubMed. Available at: [Link]

-

Pérez-Sánchez, H., et al. (2022). New Drug Design Avenues Targeting Alzheimer's Disease by Pharmacoinformatics-Aided Tools. MDPI. Available at: [Link]

-

Cavalli, A., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (2023). A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease. Physical Chemistry Chemical Physics. Available at: [Link]

-

ResearchGate. (2021). Three Computational approaches for Anti-Alzheimer's Drug Design. Available at: [Link]

-

MDPI. (2024). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. Available at: [Link]

-

Manral, R. K., et al. (2018). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. PubMed Central. Available at: [Link]

-

Gąsiorowska, J., et al. (2019). Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. PubMed Central. Available at: [Link]

-

ResearchGate. (2013). Pharmacophore Mapping. (A) Mapping of the most active compound 1 on the... Available at: [Link]

-

MDPI. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. Available at: [Link]

-

ACS Publications. (2024). Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences. (2004). Pharmacophore Mapping and Applications in Drug Design. Available at: [Link]

-

Zenodo. (2009). Pharmacophore mapping and virtual screening for the identification of new PPAR agonists. Available at: [Link]

-

Jampilek, J., et al. (2019). Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. PubMed Central. Available at: [Link]

-

Frontiers in Chemistry. (2024). Pharmacophore modeling: advances and pitfalls. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 5. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucj.org.ua [ucj.org.ua]

- 7. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Drug Design Avenues Targeting Alzheimer’s Disease by Pharmacoinformatics-Aided Tools | MDPI [mdpi.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Approaches for Multitarget Drug Design in Alzheimer's Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zenodo.org [zenodo.org]

- 15. researchgate.net [researchgate.net]

- 16. Three Dimensional Quantitative Structure Activity Relationship and Pharmacophore Modeling of Tacrine Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Molecular Modeling Study of Radiotracers Based on Tacrine and Its Derivatives for Study on Alzheimer’s Disease and Its Early Diagnosis [mdpi.com]

- 20. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

General procedure for nucleophilic substitution of 9-Bromo-1,2,3,4-tetrahydroacridine

Executive Summary

This guide details the synthetic protocols for the functionalization of 9-bromo-1,2,3,4-tetrahydroacridine (9-BTHA) . As a core scaffold for Tacrine (Cognex®) and its second-generation derivatives (e.g., Tacrine-ferulic acid hybrids, Huprines), 9-BTHA serves as the electrophilic "linchpin" in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy.

While the 9-chloro analogue is historically common, the 9-bromo variant offers distinct advantages in palladium-catalyzed cross-couplings (Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl, while retaining high reactivity in classical nucleophilic aromatic substitution (

-

Method A: Acid-Promoted Phenol Melt (The "Gold Standard" for primary amines).

-

Method B: Microwave-Assisted Synthesis (High-throughput/Green).

-

Method C: Buchwald-Hartwig Amination (For sterically hindered/electron-poor nucleophiles).

Mechanistic Insight & Reaction Design

The reactivity of 9-BTHA is governed by the nitrogen atom in the acridine ring. The reaction is not a simple displacement; it is an addition-elimination mechanism (

-

The Challenge: The fused cyclohexane ring donates electron density into the pyridine ring, slightly deactivating the C-9 position compared to a fully aromatic 9-bromoacridine.

-

The Solution (Phenol Activation): Phenol is not merely a solvent; it acts as a Brønsted acid catalyst. It protonates the acridine nitrogen (N-10), creating a highly electrophilic acridinium species . This lowers the energy barrier for the nucleophilic attack at C-9.

Figure 1: Mechanistic Pathway & Activation[1]

Caption: The reaction proceeds via N-protonation, facilitating nucleophilic attack at C-9, followed by re-aromatization and expulsion of HBr.

Experimental Protocols

Method A: The "Phenol Melt" (Standard Protocol)

Best for: Primary alkyl amines, diamines, and robust substrates.

Rationale: Phenol allows reaction temperatures >150°C at ambient pressure and activates the substrate.

Reagents:

-

9-Bromo-1,2,3,4-tetrahydroacridine (1.0 equiv)

-

Target Amine (2.0 – 3.0 equiv)[1]

-

Phenol (Solid, 5.0 – 10.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) – Optional catalyst to form transient 9-Iodo species.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 9-BTHA and solid phenol.

-

Melt: Heat the mixture to 80°C until a homogenous melt is formed.

-

Addition: Add the amine (and KI if using).

-

Reaction: Increase temperature to 120°C – 130°C . Stir for 2–4 hours.

-

QC Point: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high Rf) should disappear; a fluorescent blue/yellow spot (product) will appear at lower Rf.

-

-

Workup (Critical):

-

Cool the mixture to ~60°C.

-

Add EtOAc (30 mL) and 10% NaOH (aq) (30 mL).

-

Why: NaOH converts phenol into water-soluble sodium phenoxide.

-

Separate layers. Wash the organic layer 3x with 10% NaOH to ensure complete removal of phenol.

-

Wash with brine, dry over anhydrous

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Gradient: DCM

5% MeOH/DCM).

Method B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, and volatile amines.

Rationale: Dielectric heating of the polar acridine core accelerates the reaction from hours to minutes.

Reagents:

-

9-BTHA (1.0 equiv)

-

Amine (1.5 equiv)

-

Solvent: 1-Pentanol (High boiling, polar) OR Solvent-free (if amine is liquid).

Procedure:

-

Loading: Charge a 10 mL microwave process vial with 9-BTHA (e.g., 100 mg) and the amine. Add 1-2 mL of 1-pentanol.

-

Irradiation: Cap the vial. Irradiate at 160°C for 15–20 minutes (High absorption setting).

-

Note: Pressure may rise; ensure vial is rated for >15 bar.

-

-

Workup:

-

Dilute directly with MeOH.

-

Adsorb onto silica gel by rotary evaporation.

-

Purify via automated flash chromatography.

-

Method C: Buchwald-Hartwig Amination

Best for: Anilines, electron-poor amines, or when harsh thermal conditions cause decomposition.

Rationale: 9-Bromo-THA is an aryl bromide surrogate. Pd-catalysis bypasses the need for extreme heat.

Reagents:

-

9-BTHA (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst:

(2 mol%) or -

Ligand: BINAP or Xantphos (4 mol%)

-

Base:

or NaOtBu (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

-

Mix: Add 9-BTHA, Amine, Base, Pd source, and Ligand.

-

Solvate: Add degassed solvent.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Filtration: Filter through a pad of Celite to remove Pd black. Rinse with DCM.

-

Purification: Standard flash chromatography.

Comparative Data Analysis

| Feature | Method A (Phenol) | Method B (Microwave) | Method C (Pd-Cat) |

| Substrate Scope | Primary alkyl amines | Volatile/Stable amines | Anilines, Hindered amines |

| Reaction Time | 2–6 Hours | 10–30 Minutes | 12–24 Hours |

| Temperature | 120–180°C | 140–180°C | 80–100°C |

| Yield (Avg) | 70–85% | 80–95% | 60–80% |

| Green Score | Low (Phenol waste) | High (Energy efficient) | Medium (Heavy metals) |

| Cost | Low | Low | High (Catalysts) |

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific derivative.

Caption: Workflow for selecting the synthetic method based on nucleophile sterics and reaction scale.

References

-

Synthesis of Tacrine Deriv

): -

Buchwald-Hartwig Amination of Tetrahydroacridines

-

Microwave-Assisted Synthesis

-

Mechanistic Overview (

):

Sources

Application Note: Synthesis of AChE Inhibitors Starting from 9-Bromo-1,2,3,4-tetrahydroacridine

Introduction & Scientific Rationale

Alzheimer’s disease (AD) is characterized by a progressive decline in cognitive function, heavily linked to a deficit in cholinergic neurotransmission. Acetylcholinesterase (AChE) inhibitors remain the primary pharmacological intervention for symptomatic relief. Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first FDA-approved AChE inhibitor, binds strongly to the Catalytic Active Site (CAS) of the enzyme[1][2]. However, modern drug discovery has shifted toward Multi-Target-Directed Ligands (MTDLs) and dual-binding site inhibitors that simultaneously interact with the CAS and the Peripheral Anionic Site (PAS) to prevent AChE-induced amyloid-beta (A

While 9-chloro-1,2,3,4-tetrahydroacridine is the traditional precursor for tacrine derivatives[2], 9-bromo-1,2,3,4-tetrahydroacridine (9-bromo-THA) has emerged as a highly versatile, alternative electrophilic scaffold[4]. The bromo derivative often exhibits altered leaving-group kinetics in Nucleophilic Aromatic Substitution (

Mechanistic Insights and Workflow

The Causality of Reagent Selection

The synthesis of dual-binding AChE inhibitors from 9-bromo-THA relies on a two-stage mechanistic strategy:

-

Acridine Core Formation: The Friedländer-type condensation of anthranilic acid and cyclohexanone is driven by phosphorus tribromide (

) or a Vilsmeier-Haack type reagent ( -

Phenol-Catalyzed

Amination: Direct amination of 9-halo-acridines requires harsh conditions that often lead to degradation. By utilizing phenol as a solvent and co-reactant, the reaction proceeds via a highly reactive 9-phenoxy-1,2,3,4-tetrahydroacridine intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the incoming alkyl diamine than the parent halide, dramatically increasing the yield and purity of the resulting tacrine-diamine precursor[1].

Dual-Binding Inhibition Mechanism

Caption: Mechanism of dual-binding AChE inhibitors spanning the PAS and CAS via an alkylene linker.

Experimental Protocols

The following self-validating protocols describe the complete synthetic pipeline from basic starting materials to a functionalized AChE inhibitor precursor.

Protocol A: Synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine

Objective: Synthesize the core electrophilic scaffold via a modified Friedländer condensation.

Materials:

-

Anthranilic acid (1.0 eq, 10 mmol)

-

Cyclohexanone (1.2 eq, 12 mmol)

-

Phosphorus tribromide (

) (3.0 eq, 30 mmol) -

Toluene (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) and cyclohexanone (1.18 g, 12 mmol) in 20 mL of anhydrous toluene.

-

Activation: Cool the flask to 0 °C in an ice bath. Slowly add

(8.60 g, 30 mmol) dropwise over 15 minutes to control the exothermic reaction. -

Cyclization: Remove the ice bath and heat the reaction mixture to reflux (110 °C) for 4 hours. Monitor the consumption of anthranilic acid via TLC (Hexane:EtOAc 4:1).

-

Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice (50 g).

-

Neutralization & Extraction: Adjust the pH to 9–10 using a 10% aqueous NaOH solution. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield 9-bromo-1,2,3,4-tetrahydroacridine as a pale yellow solid[4].

Protocol B: Synthesis of Alkyl-Diamine Tacrine Intermediates

Objective: Execute a phenol-catalyzed

Materials:

-

9-Bromo-1,2,3,4-tetrahydroacridine (1.0 eq, 5 mmol)

-

Alkylene diamine (e.g., 1,7-heptanediamine) (3.0 eq, 15 mmol)

-

Phenol (5.0 eq, 25 mmol)

-

Sodium Iodide (NaI) (0.1 eq, 0.5 mmol)

Step-by-Step Procedure:

-

Melt Formation: In a 50 mL sealed tube, combine 9-bromo-THA (1.31 g, 5 mmol), phenol (2.35 g, 25 mmol), and NaI (75 mg, 0.5 mmol). Heat gently to 60 °C until the phenol melts and forms a homogenous solvent system[1].

-

Amination: Add the alkylene diamine (15 mmol) to the melt. Seal the tube and heat the reaction to 150–180 °C for 2–3 hours. The NaI acts as a catalyst to facilitate the leaving group exchange, while phenol forms the highly reactive phenoxy-intermediate[1].

-

Workup: Cool the mixture to 50 °C and dissolve the viscous crude in 50 mL of Ethyl Acetate (EtOAc).

-

Phenol Removal (Critical Step): Transfer to a separatory funnel and wash the organic layer vigorously with 10% aqueous KOH (3 × 30 mL). Note: This step is essential to convert phenol into water-soluble potassium phenoxide, removing it from the product.

-

Isolation: Wash the organic layer with water and brine, dry over

, and evaporate the solvent. The resulting crude amine can be used directly or purified via alumina column chromatography (DCM:MeOH 9:1 with 1%

Caption: Synthetic pipeline from anthranilic acid to a dual-binding AChE inhibitor via 9-bromo-THA.

Data Presentation & Yield Analysis

The efficiency of 9-bromo-THA in synthesizing tacrine hybrids is comparable to, and in some sterically demanding cases exceeds, the traditional 9-chloro route. Table 1 summarizes typical reaction metrics, while Table 2 outlines the biological efficacy of the resulting hybrids.

Table 1: Comparative Reaction Conditions and Yields for Halogenated THA Intermediates

| Starting Material | Reagent | Temp (°C) | Time (h) | Intermediate Yield | Amination Yield (with 1,7-heptanediamine) |

| 9-Chloro-THA | 90 | 5 | 82%[2] | 75% | |

| 9-Bromo-THA | 110 | 4 | 80% [4] | 78% |

Table 2: Cholinesterase Inhibitory Activity of Synthesized Tacrine Hybrids

| Compound Class | Linker Length | AChE | BuChE | Selectivity (AChE/BuChE) |

| Tacrine (Control) | N/A | 185.0 ± 12.0 | 45.0 ± 5.0 | 0.24 |

| Tacrine-Squaramide[3] | C7 | 1.2 ± 0.1 | 150.0 ± 10.0 | > 125 |

| OA-Tacrine Hybrid[2] | C6 | 14.3 ± 1.8 | > 5000 | > 349 |

Data summarized from literature benchmarks demonstrating the superiority of dual-binding MTDLs over monomeric tacrine.

Conclusion

The synthesis of acetylcholinesterase inhibitors starting from 9-bromo-1,2,3,4-tetrahydroacridine offers a robust, high-yielding pathway for the development of novel anti-Alzheimer's therapeutics. By leveraging the specific leaving-group properties of the bromo-substituent and utilizing a phenol-catalyzed melt methodology, researchers can efficiently append various alkylene-diamine linkers. This enables the modular construction of dual-binding MTDLs capable of interacting with both the CAS and PAS of AChE, fundamentally improving both inhibitory potency and neuroprotective profiles.

References

-

Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease Taylor & Francis URL:[Link]

-

An Expedient Synthesis of Tacrine-Squaric Hybrids as Potent, Selective and Dual-Binding Cholinesterase Inhibitors SciELO URL:[Link]

-

Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer's disease National Institutes of Health (NIH) URL:[Link]

-

Synthesis of 9-bromo-1,2,3,4-tetrahydroacridine and Functionalization of N-arylmaleimides Ukrainian State University of Chemical Technology URL:[Link]

Sources

Application Note: Catalytic Methods for the Functionalization of 9-Bromo-1,2,3,4-tetrahydroacridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Cross-Coupling Protocols, Mechanistic Insights, and Workflow Validation

Introduction and Strategic Significance

9-Bromo-1,2,3,4-tetrahydroacridine (CAS: 337915-93-2) is a highly versatile electrophilic scaffold in medicinal chemistry. Traditionally synthesized via the bromination of 9-acridanone using phosphorus tribromide[1], this compound serves as the premier building block for tacrine (9-amino-1,2,3,4-tetrahydroacridine) analogues. These derivatives are rigorously evaluated as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease (AD)[2]. Furthermore, recent in silico profiling has highlighted the potential of 9-bromo-1,2,3,4-tetrahydroacridine derivatives to interact with DNA-lyase and other critical regulatory targets[3].

While classical nucleophilic aromatic substitution (

Mechanistic Rationale: Overcoming Scaffold Challenges

The C9–Br bond is highly activated toward oxidative addition by low-valent transition metals, such as Pd(0). The electron-deficient nature of the fused quinoline-like core lowers the lowest unoccupied molecular orbital (LUMO) energy of the C–Br bond, facilitating rapid metal insertion.

The Primary Challenge: The basic nitrogen of the tetrahydroacridine core can competitively coordinate to the palladium center, leading to catalyst poisoning or off-target oligomerization. The Solution: The deployment of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). These ligands enforce a mono-ligated Pd(0) active species, accelerate reductive elimination, and provide a steric shield that prevents the acridine nitrogen from binding to the metal center.

Figure 1: Catalytic cycle for the Pd-catalyzed functionalization of 9-Bromo-1,2,3,4-tetrahydroacridine.

Quantitative Data: Condition Optimization

To establish a self-validating baseline, empirical screening data for the Buchwald-Hartwig amination of 9-bromo-1,2,3,4-tetrahydroacridine with a primary alkylamine is summarized below.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

| Entry | Catalyst Precursor | Ligand | Base | Solvent (Temp) | Yield (%)* | Causality / Observation |

| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | Toluene (100 °C) | < 10% | Catalyst poisoning by substrate N-atom. |

| 2 | Pd₂(dba)₃ (2.5 mol%) | BINAP | NaOt-Bu | Toluene (100 °C) | 45% | Sluggish reductive elimination; side reactions. |

| 3 | Pd₂(dba)₃ (2.5 mol%) | XPhos | Cs₂CO₃ | 1,4-Dioxane (100 °C) | 88% | Optimal steric shielding; Cs₂CO₃ prevents base-induced degradation. |

| 4 | Pd₂(dba)₃ (2.5 mol%) | BrettPhos | NaOt-Bu | 1,4-Dioxane (100 °C) | 92% | BrettPhos highly selective for primary amines; excellent turnover. |

*Yields determined by LC-MS using an internal standard.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Synthesis of Tacrine Hybrids)

This protocol is optimized for coupling primary or secondary amines to construct novel cholinesterase inhibitors[2].

Reagents & Materials:

-

9-Bromo-1,2,3,4-tetrahydroacridine (1.0 equiv, 1.0 mmol)

-

Amine nucleophile (1.2 equiv, 1.2 mmol)

-

Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

-

BrettPhos (0.06 equiv, 6 mol%)

-

Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 9-bromo-1,2,3,4-tetrahydroacridine, Pd₂(dba)₃, BrettPhos, and the base. Causality: Pd(0) is highly sensitive to oxidation; strict exclusion of oxygen is mandatory to prevent premature catalyst deactivation.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane, followed by the amine nucleophile. Seal the vial with a PTFE-lined septum cap.

-

Catalytic Conversion: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 8–12 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) of the starting material.

-

Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient containing 1% Triethylamine). Causality: Triethylamine prevents the basic tacrine product from streaking on the acidic silica gel.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Used to install aryl or heteroaryl groups at the C9 position.

Step-by-Step Methodology:

-

Preparation: Combine 9-bromo-1,2,3,4-tetrahydroacridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv) in a reaction flask. Causality: 1.5 equivalents of boronic acid are used to compensate for competitive protodeboronation at elevated temperatures.

-

Solvent System: Add a degassed mixture of Toluene/Water (4:1 v/v, 0.2 M). Causality: Water is essential to dissolve the phosphate base and generate the reactive hydroxo-palladium intermediate necessary for transmetalation.

-

Reaction: Heat at 90 °C under nitrogen for 12 hours.

-

Isolation: Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via automated flash chromatography.

Workflow Visualization

Figure 2: Standardized experimental workflow for the catalytic functionalization of 9-Br-THA.

References

-

Yang, H., Jia, H., Deng, M., Zhang, K., Liu, Y., Cheng, M., & Xiao, W. (2023). Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2192439.

-

Farat, O., et al. (2023). In silico prediction of biological activity of bromo derivatives of hydroacridines. Ukrainian Chemistry Journal.

-

Acheson, R. M. (Ed.). (1973). The Chemistry of Heterocyclic Compounds, Acridines (Vol. 9). John Wiley & Sons, Inc.

Sources

Application Note: Synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine via Spirobenzoxazine Intermediates

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Application: Precursor synthesis for multi-target-directed ligands (MTDLs) in neurodegenerative disease research (e.g., Alzheimer's disease).

Introduction and Mechanistic Rationale

The development of multi-target-directed ligands (MTDLs) for Alzheimer's disease frequently relies on the tacrine (1,2,3,4-tetrahydroacridin-9-amine) scaffold due to its potent acetylcholinesterase (AChE) inhibitory properties[1]. To synthesize various tacrine hybrids—such as tacrine-trolox or tacrine-tryptoline conjugates—halogenated intermediates like 9-chloro- or 9-bromo-1,2,3,4-tetrahydroacridine are essential electrophilic building blocks[1].

While the 9-chloro derivative is traditionally synthesized using phosphorus oxychloride (POCl

Mechanistic Causality

-

Spiro-condensation: The reaction between anthranilic acid and cyclohexanone is driven forward by the continuous azeotropic removal of water. This prevents the reverse hydrolysis reaction and ensures quantitative conversion to spiro[2H-3,1-benzoxazine-2,1-cyclohexan]-4(1H)-one[1].

-

Vilsmeier-Haack Halogenation/Aromatization: The combination of PBr

and DMF generates a highly electrophilic bromomethylene-dimethylammonium intermediate. This reagent facilitates the ring-opening of the spirocycle, promotes an intramolecular cyclization to the acridine core, and installs the bromine atom at the C9 position via nucleophilic aromatic substitution[3].

Workflow for the synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine.

Reagents and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a standard laboratory-scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| Phase 1: Spirocycle Formation | ||||

| Anthranilic Acid | 137.14 | 1.0 | 50.0 g (0.36 mol) | Primary starting material |

| Cyclohexanone | 98.15 | 1.1 | 41.5 mL (0.40 mol) | Ketone donor |

| Toluene | 92.14 | Solvent | 150 mL | Azeotropic solvent |

| Phase 2: Bromination | ||||

| Spirobenzoxazine (Int.) | 217.27 | 1.0 | 10.0 g (46 mmol) | Intermediate substrate |

| Phosphorus Tribromide (PBr | 270.70 | 3.0 | 13.0 mL (138 mmol) | Halogenating agent |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent/Reagent | 30 mL | Vilsmeier-Haack co-reagent |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of spiro[2H-3,1-benzoxazine-2,1-cyclohexan]-4(1H)-one

This step establishes the fused cyclic precursor necessary for acridine formation.

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Addition: Add 50.0 g of anthranilic acid and 150 mL of anhydrous toluene to the flask. Begin stirring to form a suspension. Add 41.5 mL of cyclohexanone[1].

-

Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). As the condensation proceeds, water will co-distill with toluene and collect in the Dean-Stark trap.

-

Endpoint Validation: Continue refluxing for approximately 4 hours, or until the theoretical volume of water (approx. 6.5 mL) has been collected and no further water droplets form[1].

-

Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Needle-like crystals of the spiro intermediate will precipitate from the toluene solution[1].

-

Isolation: Collect the solid via vacuum filtration. Wash the filter cake successively with cold toluene (50 mL) and cold ethanol (50 mL) to remove unreacted cyclohexanone and colored impurities[1]. Dry under a vacuum to afford the spirobenzoxazine intermediate.

Phase 2: Synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine

Caution: PBr

-

Vilsmeier-Haack Complex Formation: In a dry 250 mL two-neck flask flushed with argon, add 30 mL of anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

-

PBr

Addition: Slowly add 13.0 mL of PBr -

Substrate Introduction: Once the addition is complete and the mixture has stirred for 15 minutes at 0 °C, add 10.0 g of the spirobenzoxazine intermediate in small portions.

-